molecular formula C16H9Cl2NO3S2 B4883101 (5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4883101
M. Wt: 398.3 g/mol
InChI Key: SAGIWPGZHMHZAW-UUILKARUSA-N
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Description

The compound (5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. It is characterized by the presence of a chromenone moiety, a thiazolidinone ring, and a sulfanylidene group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of 2-hydroxyacetophenone with malonic acid in the presence of a catalyst such as piperidine.

    Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of thiourea with an α,β-unsaturated carbonyl compound under basic conditions.

    Coupling Reaction: The final step involves the coupling of the chromenone moiety with the thiazolidinone ring through a Knoevenagel condensation reaction, using a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and thiazolidinone rings, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents on the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials with specific properties, such as UV-absorbing agents or antioxidants.

Mechanism of Action

The mechanism of action of (5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, inhibiting the replication of cancer cells. The thiazolidinone ring can interact with enzymes, inhibiting their activity and modulating metabolic pathways. The sulfanylidene group can act as a reactive center, forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The unique combination of the chromenone moiety, thiazolidinone ring, and sulfanylidene group in (5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3S2/c1-2-3-19-15(21)12(24-16(19)23)4-8-7-22-14-10(13(8)20)5-9(17)6-11(14)18/h2,4-7H,1,3H2/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGIWPGZHMHZAW-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=COC3=C(C2=O)C=C(C=C3Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
(5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
(5E)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

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